molecular formula C16H19BrN2O3 B15228052 tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate

Cat. No.: B15228052
M. Wt: 367.24 g/mol
InChI Key: SARYDOBWEDDHQU-JSGCOSHPSA-N
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Description

tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenoxy group: This step might involve nucleophilic substitution reactions where a bromophenol derivative reacts with the pyrrolidine intermediate.

    Addition of the cyanopyrrolidine group: This could be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.

    tert-Butyl protection: The final step often involves protecting the carboxylate group with a tert-butyl group using reagents like tert-butyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the bromophenoxy group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Products might include hydroxylated derivatives.

    Reduction: Products could include amine derivatives.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Industry: Used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4S)-4-(phenoxy)-2-cyanopyrrolidine-1-carboxylate
  • tert-Butyl (2S,4S)-4-(4-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate
  • tert-Butyl (2S,4S)-4-(3-chlorophenoxy)-2-cyanopyrrolidine-1-carboxylate

Uniqueness

The presence of the bromophenoxy group in tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate might confer unique chemical properties, such as increased reactivity in substitution reactions or specific biological activity due to the bromine atom.

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-10-14(8-12(19)9-18)21-13-6-4-5-11(17)7-13/h4-7,12,14H,8,10H2,1-3H3/t12-,14-/m0/s1

InChI Key

SARYDOBWEDDHQU-JSGCOSHPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)OC2=CC(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)OC2=CC(=CC=C2)Br

Origin of Product

United States

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